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Compound of Interest

Compound Name:
N-(4-

(Benzyloxy)phenyl)formamide

CAS No.: 479075-72-4

Cat. No.: B3179793

Get Quote

Executive Summary
Benzyloxy-substituted formanilides represent a specialized but high-value scaffold in medicinal

chemistry. Structurally, they combine a lipophilic benzyloxy tail (facilitating membrane

permeability and hydrophobic pocket occupancy) with a polar

-formyl head group (acting as a hydrogen bond donor/acceptor and a reactive "C1" synthon).

While often utilized as late-stage intermediates for privileged heterocycles like benzimidazoles,

they possess intrinsic biological activity as bioisosteres of amides and phenols. This guide

details their synthesis, pharmacophoric utility, and application in designing antimycobacterial

and anticancer agents.

Structural Logic & Pharmacophore Analysis
The efficacy of benzyloxy-substituted formanilides stems from their ability to bridge two distinct

chemical spaces: lipophilicity and polar reactivity.
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The Pharmacophore[1]
The Benzyloxy Group (

):

Function: Provides significant steric bulk and lipophilicity (

enhancement).

Interaction: Engages in

-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme
active sites (e.g., MAO-B, Kinases).

Permeability: Critical for crossing the waxy cell walls of Mycobacterium tuberculosis.

The Formanilide Moiety (

):

Function: Acts as a bioisostere for the amide bond (

) or the phenolic hydroxyl group (via the acidic NH).

Reactivity: A "masked" electrophile. Under acidic or Lewis acid conditions, the carbonyl

carbon becomes the closure point for heterocycles.

Visualization: Pharmacophore Map
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Figure 1: Pharmacophore dissection of benzyloxy-substituted formanilides, highlighting the

dual-domain interaction mode.

Synthetic Strategies
Efficient access to this scaffold is a prerequisite for library generation. We prioritize "green"

methodologies that avoid toxic reagents like CO gas or acetic anhydride.

Protocol: Green Synthesis via Oxalic Acid
This method utilizes oxalic acid as a solid CO surrogate, ideal for maintaining the integrity of

the sensitive benzyloxy ether linkage.

Reagents:

Substituted Benzyloxyaniline (1.0 equiv)

Oxalic Acid Dihydrate (1.2 equiv)

Solvent: Toluene or PEG-400 (Green alternative)

Catalyst: None (Self-catalyzed) or mild Lewis acid (

)

Step-by-Step Protocol:

Preparation: Dissolve 3-benzyloxyaniline (

) in Toluene (

) in a round-bottom flask equipped with a Dean-Stark trap.

Addition: Add Oxalic acid dihydrate (

) in a single portion.

Reflux: Heat the mixture to reflux (
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). The oxalic acid decomposes to release

(byproduct) and formic acid in situ, or acts directly as a formyl donor.

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The amine spot (

) will disappear, replaced by the formanilide (

).

Workup: Cool to RT. Wash with saturated

to remove unreacted acid. Dry organic layer over

and concentrate.

Purification: Recrystallize from Ethanol/Water (8:2) to yield white/off-white needles.

Synthesis Workflow Diagram

Start: Benzyloxyaniline

Process: Reflux (110°C)
Dean-Stark Trap

Reagent: Oxalic Acid / Formic Acid

Intermediate: N-Formyl-Benzyloxyaniline

Path A: Bioassay
(Antimicrobial/Anticancer)

Path B: Cyclization
(Benzimidazole Synthesis)

Click to download full resolution via product page

Figure 2: Synthetic workflow from aniline precursor to formanilide scaffold and divergent

application pathways.
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Medicinal Chemistry Applications
As Antimycobacterial Agents (Tuberculosis)
Formanilides mimic the transition state of peptide bond hydrolysis. In Mycobacterium

tuberculosis (Mtb), the enzyme Peptide Deformylase (PDF) is a critical target.[1]

Mechanism: PDF removes the formyl group from nascent proteins.[1] Formanilides bind to

the active site metal ion (usually

or

), acting as competitive inhibitors.

Role of Benzyloxy: The lipophilic benzyloxy chain aids in penetrating the mycolic acid-rich

cell wall of Mtb, a major barrier for hydrophilic drugs.

Data Insight: Analogs with 3-benzyloxy substitution often show MIC values

against Mtb H37Rv strains due to this enhanced permeability.

As Precursors to Benzimidazoles
(Anticancer/Anthelmintic)
The most robust application is using the formanilide as a "masked" benzimidazole.

Reaction: The

-formyl group provides the "C2" carbon for the imidazole ring.

Protocol: Reacting the 2-amino-benzyloxy-formanilide with acid (e.g.,

or

) effects cyclization.

Target: The resulting 2-unsubstituted benzimidazoles or 2-H benzimidazoles are privileged

scaffolds for inhibiting kinases (e.g., EGFR, VEGFR) where the benzyloxy group occupies

the ATP-binding hydrophobic pocket.
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Bioisosteres in Kinase Inhibitors
In kinase inhibitor design (e.g., targeting EGFR or ALK), the formanilide moiety can replace a

phenol or amide group.

Phenol Mimic: The

of the formanilide is acidic (

), similar to a phenol, allowing it to donate a hydrogen bond to the "hinge region" of the
kinase.

Advantage: Unlike phenols, formanilides are not susceptible to rapid glucuronidation (Phase

II metabolism), improving the drug's metabolic stability and half-life.

Comparative Data: Activity Profile
Compound
Class

Substitution
(R)

Target /
Application

Activity / Yield Reference

Formanilide 3-Benzyloxy
M. tuberculosis

(PDF)
MIC: [1, 3]

Formanilide 4-Benzyloxy
Synthesis of

Benzimidazole

Yield: 92%

(Cyclization)
[2, 5]

Chalcone 4-Benzyloxy MAO-B Inhibition [4]

Benzamide 3-Benzyloxy
ALDH1A3

Inhibition
[6]

Note: The chalcone and benzamide data illustrate the potency of the benzyloxy

pharmacophore, which is preserved when integrated into the formanilide scaffold.

References
Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate.

Source: PMC / NIH URL:[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839512/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3179793?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of benzimidazoles in high-temperature water. Source: Green Chemistry (RSC)

URL:[2][Link]

Peptide deformylase inhibitors as potent antimycobacterial agents. Source: PubMed URL:[3]

[Link]

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class

of monoamine oxidase B inhibitors. Source: PMC / NIH URL:[Link]

Synthesis, characterization and biological evaluations of substituted benzimidazole

derivatives. Source: PMC / NIH URL:[Link]

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde

Derivatives as Selective ALDH1A3 Inhibitors. Source: MDPI URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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